molecular formula C8H11IN2O2S B1382542 tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate CAS No. 1326236-62-7

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Cat. No.: B1382542
CAS No.: 1326236-62-7
M. Wt: 326.16 g/mol
InChI Key: CYJTZVZDJQUKIE-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (Molecular Formula: C 8 H 11 IN 2 O 2 S, SMILES: CC(C)(C)OC(=O)NC1=NC=C(S1)I ) is a high-value chemical intermediate designed for advanced pharmaceutical research and organic synthesis. Its primary research application is as a key building block in the preparation of potent modulators for biological targets. Specifically, this compound serves as a critical precursor in the synthesis of N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides, which are investigated as TRPV3 channel modulators for potential therapeutic applications in treating conditions such as pruritus and atopic dermatitis . The molecule's structure is strategically functionalized, featuring a 5-iodo substituent on the thiazole ring. This iodine atom is an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to introduce a wide variety of aryl or heteroaryl groups to explore structure-activity relationships (SAR) . Simultaneously, the tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the thiazol-2-yl amine, ensuring stability during multi-step synthetic sequences and can be cleanly removed under acidic conditions when needed . Researchers will find this compound particularly useful in medicinal chemistry campaigns for constructing complex, drug-like molecules targeting various enzymes and receptors. HANDLING NOTES: This product is intended for research purposes in a controlled laboratory setting only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJTZVZDJQUKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326236-62-7
Record name tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate typically involves the iodination of a thiazole derivative followed by the introduction of the tert-butyl carbamate group. One common method includes the reaction of 5-iodo-1,3-thiazole-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the formation of more complex thiazole derivatives. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate-thiazole scaffold is versatile, with substituents at the 5-position dictating reactivity, stability, and applications. Key analogs include:

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate (CAS 1064678-19-8)
  • Molecular Weight : 305.19 g/mol.
  • Properties : Bromine’s moderate electronegativity and smaller atomic radius compared to iodine make this compound less reactive in cross-couplings but more stable under standard conditions. It is widely used in Suzuki-Miyaura reactions .
  • Applications : Intermediate for pharmaceuticals and agrochemicals.
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate (CAS 391668-77-2)
  • Molecular Weight : 228.28 g/mol.
  • Properties : The formyl group enables nucleophilic additions (e.g., condensation with amines) for constructing imine or hydrazone derivatives. Lower molecular weight improves solubility in polar solvents .
  • Applications : Building block for bioactive molecules and fluorescent probes.
tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate (CAS 731018-54-5)
  • Molecular Weight : 216.25 g/mol.
  • Properties : Fluorine’s strong electronegativity enhances metabolic stability and bioavailability. The small atomic size minimizes steric hindrance, favoring interactions with enzymatic targets .
  • Applications : Lead optimization in drug discovery.
tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate (CAS 1196153-47-5)
  • Molecular Weight : 245.26 g/mol.
  • Properties : The nitro group is electron-withdrawing, activating the thiazole ring for nucleophilic substitution. It can be reduced to an amine for further functionalization .
  • Applications: Precursor to amino-thiazole derivatives.

Comparative Data Table

Compound Substituent (Position 5) CAS Number Molecular Weight (g/mol) Reactivity Profile Key Applications
tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate Iodo - ~353.19 High reactivity in cross-couplings Synthesis of biaryl systems
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate Bromo 1064678-19-8 305.19 Moderate reactivity, stable Pharmaceutical intermediates
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate Formyl 391668-77-2 228.28 Aldehyde-mediated derivatization Bioconjugation, fluorescent probes
tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate Fluoro 731018-54-5 216.25 Enhanced metabolic stability Drug candidate optimization
tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate Nitro 1196153-47-5 245.26 Nucleophilic substitution precursor Amine synthesis

Key Research Findings

Reactivity in Cross-Coupling : The iodo derivative exhibits superior reactivity in palladium-catalyzed cross-couplings compared to bromo and chloro analogs, enabling efficient synthesis of complex biaryl structures .

Stability Considerations : Iodo-thiazoles are photosensitive and require storage in dark, cool conditions, whereas bromo derivatives are more stable under ambient conditions .

Biological Activity : Fluorinated analogs show improved pharmacokinetic profiles due to fluorine’s electronegativity, making them preferred in CNS drug development .

Functionalization Potential: The formyl and nitro derivatives serve as versatile intermediates for secondary reactions, expanding their utility in combinatorial chemistry .

Biological Activity

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is an organic compound that has garnered attention in biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C8H11IN2O2S
  • CAS Number : 1326236-62-7
  • IUPAC Name : this compound

The compound features a thiazole ring substituted with an iodine atom at the 5-position and a tert-butyl carbamate group, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole moiety can engage with enzymes and receptors, modulating their activities. The carbamate group enhances binding affinity through hydrogen bonding with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various pathogens, including Pseudomonas aeruginosa, a notorious antibiotic-resistant bacterium. The presence of iodine in the structure may contribute to enhanced antimicrobial efficacy compared to other halogenated derivatives .

Inhibition Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate the inhibitory effects of thiazole derivatives on specific enzymes. For example, compounds containing thiazole rings have shown promise as inhibitors of cysteine proteases involved in viral replication, such as the SARS-CoV 3CL protease. The inhibitory activities were quantified using fluorometric assays, revealing promising IC50 values for certain derivatives .

CompoundIC50 Value (µM)Target Enzyme
27a15SARS-CoV 3CL protease
27b50SARS-CoV 3CL protease
This compoundTBDTBD

Case Studies

  • Antiviral Activity : In a study focusing on SARS-CoV protease inhibitors, this compound was evaluated for its potential to inhibit viral replication. Preliminary results suggested that the compound could effectively reduce viral load in cell cultures .
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of thiazole derivatives. The results indicated that these compounds could modulate inflammatory pathways by inhibiting cytokine production in immune cells .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with its analogs:

CompoundHalogen SubstituentBiological Activity
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamateBromoModerate antimicrobial activity
tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamateChloroLower efficacy against certain pathogens
tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamateFluoroEnhanced selectivity for specific enzymes

The iodine substitution in this compound provides distinct electronic properties that may enhance its interaction with biological targets compared to other halogenated variants .

Q & A

Q. How can the synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate be optimized?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions. Evidence from analogous thiazole derivatives suggests using tert-butyl alcohol and dehydrating agents (e.g., DCC) under anhydrous conditions at room temperature to achieve yields >50% . Reaction monitoring via TLC (Rf ~0.5 in DCM/MeOH, 19:1) ensures progress . Scaling requires precise control of temperature and stoichiometry to avoid side products like dehalogenated byproducts.

Q. Table 1: Representative Synthesis Conditions

Reaction StepReagents/ConditionsYieldReference
IodinationNIS, DCM, RT58%
Carbamate FormationBoc₂O, DMAP, THF53%

Q. What spectroscopic methods validate the structure of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate?

  • Methodological Answer :
  • ¹H/¹³C NMR : The thiazole ring protons resonate at δ ~7.2–7.5 ppm, while the tert-butyl group appears as a singlet at δ ~1.4 ppm. The carbamate carbonyl (C=O) is observed at δ ~155 ppm in ¹³C NMR .
  • HR-ESI MS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₀IN₂O₂S: 324.96; observed: 324.95) .
  • X-ray Crystallography : Used to resolve bond angles (e.g., C–S–C ~87.8°) and confirm iodine positioning .

Advanced Research Questions

Q. How does halogen substitution (iodo vs. chloro/bromo) influence reactivity in thiazole carbamates?

  • Methodological Answer : Iodo-substituted thiazoles exhibit distinct reactivity due to iodine’s polarizability and leaving-group potential. Comparative studies show:
  • Nucleophilic Aromatic Substitution : Iodo derivatives react faster with amines than chloro/bromo analogs (kinetic studies show 2x rate increase) .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate iodine better than bromine in microwave-assisted conditions .

Q. What computational strategies enhance reaction design for this compound?

  • Methodological Answer : The ICReDD approach integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions:
  • Reaction Path Search : Identifies low-energy pathways for iodination using ωB97X-D/cc-pVDZ basis sets .
  • Descriptor-Based Optimization : Variables like solvent polarity (ε) and steric bulk are modeled to minimize byproducts .

Q. How do hydrogen-bonding interactions in the crystal lattice affect stability?

  • Methodological Answer : Single-crystal X-ray data (e.g., CCDC SJ2775) reveal:
  • Intermolecular H-Bonds : Between carbamate NH (donor) and thiazole S (acceptor), with bond lengths ~2.8–3.0 Å .
  • Packing Motifs : Layered arrangements stabilize the iodine-thiazole moiety against thermal degradation (TGA decomposition >200°C) .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing HI gas (detectable via pH strips) .
  • Waste Disposal : Quench residual iodine with Na₂S₂O₃ before aqueous disposal .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for iodination reactions?

  • Methodological Answer : Variability arises from:
  • Iodine Source : NIS vs. I₂ (NIS gives higher purity but lower atom economy) .
  • Solvent Effects : DCM (non-polar) vs. DMF (polar) alters reaction kinetics (e.g., 72% yield in DMF vs. 58% in DCM) .
    Replicate experiments with controlled humidity (<30% RH) to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

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